molecular formula C23H24N4O6 B1676299 メリメポジブ CAS No. 198821-22-6

メリメポジブ

カタログ番号: B1676299
CAS番号: 198821-22-6
分子量: 452.5 g/mol
InChIキー: JBPUGFODGPKTDW-SFHVURJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

メリメポディブは、VX-497としても知られており、イノシン一リン酸脱水素酵素の強力な阻害剤です。この酵素は、DNAおよびRNA合成に必須であるグアニンを含むヌクレオチド塩基の合成に不可欠です。 この酵素を阻害することで、メリメポディブは抗ウイルスおよび免疫抑制特性を示します .

科学的研究の応用

作用機序

メリメポディブは、グアニンヌクレオチドの合成に重要な酵素であるイノシン一リン酸脱水素酵素を阻害することによって効果を発揮します。この阻害は、DNAおよびRNAの合成の減少につながり、ウイルス複製を抑制し、免疫応答を調節します。 分子標的は、メリメポディブが結合して正常な機能を阻害する酵素の活性部位を含みます .

類似の化合物との比較

類似の化合物

メリメポディブの独自性

メリメポディブは、イノシン一リン酸脱水素酵素の特異的な阻害と、広域スペクトル抗ウイルス活性によりユニークです。 他の阻害剤とは異なり、メリメポディブは、さまざまなウイルスに対して有効性が示されており、その治療の可能性を高めるために他の抗ウイルス剤と組み合わせて研究されてきました .

Safety and Hazards

Merimepodib is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

生化学分析

Biochemical Properties

Merimepodib interacts with the enzyme IMPDH, which is required for the synthesis of guanine nucleotide bases . By inhibiting IMPDH, Merimepodib reduces the intracellular concentration of guanosine triphosphate (GTP), a molecule required for DNA and RNA synthesis . This interaction is noncompetitive and results in the suppression of the proliferation of primary human, mouse, rat, and dog lymphocytes .

Cellular Effects

Merimepodib has the potential to exert direct antiviral activity, as well as affect the immune response by acting on lymphocyte migration and proliferation . It has been demonstrated to suppress the replication of a variety of emerging RNA viruses . In the context of SARS-CoV-2, Merimepodib has been shown to suppress viral replication in vitro .

Molecular Mechanism

The molecular mechanism of action of Merimepodib involves the inhibition of IMPDH, leading to a reduction in intracellular GTP . This reduction in GTP inhibits the synthesis of DNA and RNA, thereby suppressing the replication of viruses .

Temporal Effects in Laboratory Settings

In laboratory settings, Merimepodib has been shown to suppress SARS-CoV-2 replication in a dose-dependent manner . Concentrations as low as 3.3 μM significantly reduced viral titers when cells were pretreated prior to infection .

Metabolic Pathways

Merimepodib’s primary metabolic pathway involves the inhibition of IMPDH, an enzyme responsible for the de novo synthesis of guanosine nucleotides . This inhibition leads to a reduction in intracellular GTP, affecting DNA and RNA synthesis .

準備方法

合成経路および反応条件

メリメポディブは、重要な中間体の形成を含む多段階プロセスを通じて合成されます。合成はオキサゾール環の調製から始まり、この環を置換されたフェニル基にカップリングします。

工業生産方法

メリメポディブの工業生産には、大規模生産のための合成経路の最適化が含まれます。 これには、高収率反応、効率的な精製方法、および最終製品の純度と一貫性を確保するための厳格な品質管理が含まれます .

化学反応の分析

反応の種類

メリメポディブは、次のようないくつかのタイプの化学反応を受けます。

一般的な試薬と条件

メリメポディブを含む反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 反応条件は、通常、目的の変換を達成するために、制御された温度、特定の溶媒、および触媒を伴います .

形成される主な生成物

これらの反応から形成される主な生成物には、さまざまな酸化、還元、および置換されたメリメポディブ誘導体が含まれます。 これらの誘導体は、異なる生物活性を示すことがあり、しばしば潜在的な治療用途のために研究されています .

科学研究への応用

類似化合物との比較

Similar Compounds

Uniqueness of Merimepodib

Merimepodib is unique due to its specific inhibition of inosine monophosphate dehydrogenase and its broad-spectrum antiviral activity. Unlike some other inhibitors, Merimepodib has shown effectiveness against a wide range of viruses and has been studied in combination with other antiviral agents to enhance its therapeutic potential .

特性

IUPAC Name

[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPUGFODGPKTDW-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)O[C@H]3CCOC3)C4=CN=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173639
Record name Merimepodib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Merimepodib is a orally active inhibitor of inosine monophospate dehydrogenase (IMPDH). IMPDH inhibition leads to a reduction in intracellular guanosine triphosphate (GTP), a molecule required for DNA and RNA synthesis.
Record name Merimepodib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04862
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

198821-22-6
Record name Merimepodib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198821-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Merimepodib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198821226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Merimepodib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04862
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Merimepodib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MERIMEPODIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZL2BA06FU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Merimepodib
Reactant of Route 2
Reactant of Route 2
Merimepodib
Reactant of Route 3
Reactant of Route 3
Merimepodib
Reactant of Route 4
Reactant of Route 4
Merimepodib
Reactant of Route 5
Reactant of Route 5
Merimepodib
Reactant of Route 6
Reactant of Route 6
Merimepodib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。